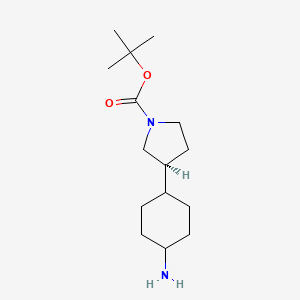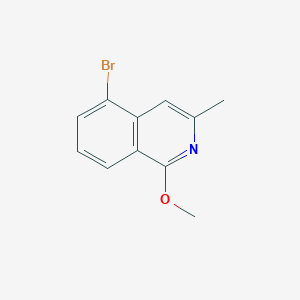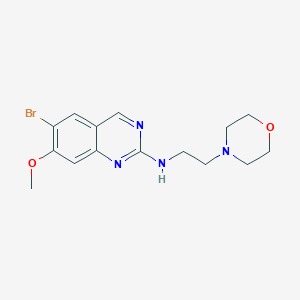
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine is a heterocyclic aromatic compound belonging to the class of quinazolinamines. This compound is characterized by the presence of a quinazoline moiety substituted with a bromine atom, a methoxy group, and a morpholin-4-ylethylamine group.
Vorbereitungsmethoden
The synthesis of 6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Methoxylation: The methoxy group can be introduced at the 7-position through a nucleophilic substitution reaction using methanol and a suitable base.
Morpholin-4-ylethylamine Substitution: The final step involves the substitution of the amino group with morpholin-4-ylethylamine, which can be achieved through nucleophilic substitution reactions
Analyse Chemischer Reaktionen
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed through nucleophilic substitution reactions using methanol or demethylating agents
Wissenschaftliche Forschungsanwendungen
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By targeting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine can be compared with other similar compounds, such as:
6-bromo-7-methoxy-N-(4-morpholinophenyl)quinazolin-2-amine: This compound has a similar structure but differs in the substitution pattern, which may result in different biological activities and properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-amine: This compound belongs to the same class of quinazolinamines but has different substituents, leading to variations in its chemical and biological properties.
2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: This compound contains a similar quinazoline core but has additional functional groups that may influence its reactivity and applications.
Eigenschaften
Molekularformel |
C15H19BrN4O2 |
|---|---|
Molekulargewicht |
367.24 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine |
InChI |
InChI=1S/C15H19BrN4O2/c1-21-14-9-13-11(8-12(14)16)10-18-15(19-13)17-2-3-20-4-6-22-7-5-20/h8-10H,2-7H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
SYCKYHGGIVCRNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=NC(=NC2=C1)NCCN3CCOCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


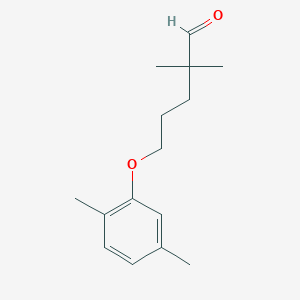
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
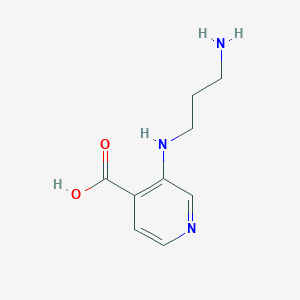


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)
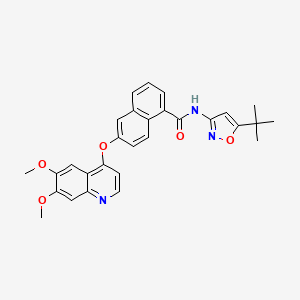
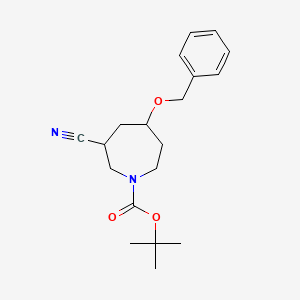
![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
